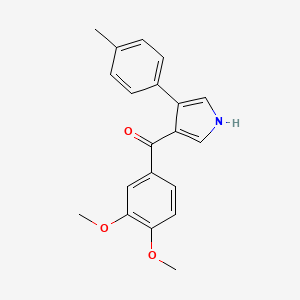

3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

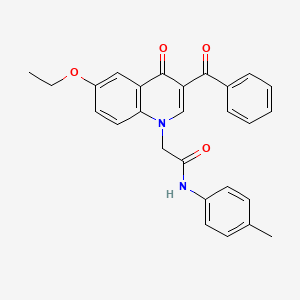

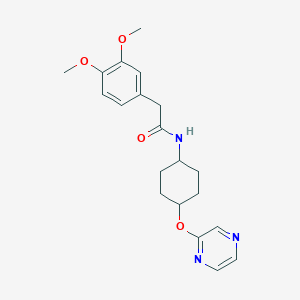

The compound “3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate” is a derivative of chromone, which is a class of compounds that are often found in natural products and have been studied for their potential biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the chromone core, with the 3,4-dimethoxyphenyl and 4-chlorobenzoate groups attached at the 3 and 7 positions, respectively .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the methoxy and chlorobenzoate groups could affect its solubility and stability .Applications De Recherche Scientifique

Structural and Synthesis Studies

- The crystal structure of related chromene derivatives highlights their significance in the structural chemistry domain. For instance, studies on compounds like 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one provide insights into the crystalline structures of chromenes, which can be foundational for understanding the molecular architecture and designing of new molecules (Manolov, Ströbele, & Meyer, 2008).

- Research on the synthesis and complexation study of chromenone crown ethers demonstrates the potential for creating novel compounds with specific functions, such as ion complexation. These studies explore the preparation of chromenones from various phenylacetic acids and their applications in forming complexes with metal ions (Gündüz et al., 2006).

Antioxidant and Scavenging Activities

- The antioxidant properties of chromones and xanthones have been extensively studied, with compounds being synthesized for the purpose of evaluating their reactive oxygen species (ROS) and reactive nitrogen species (RNS) scavenging activities. These activities are crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases (Proença et al., 2016).

Photophysical Properties

- The fluorescence and UV–vis spectroscopic properties of chromenone-crown ethers and their complexes with various metal ions have been investigated, indicating the potential of these compounds for applications in sensing and photophysical studies. This research not only broadens the understanding of chromenone derivatives but also explores their practical applications in materials science (Gündüz, Salan, & Bulut, 2010).

Molecular Modeling and Drug Design

- Molecular modeling studies on chromene derivatives have provided insights into their potential as leads for new anticancer drugs. Through chemical shift assignments and molecular dynamics studies, the interaction of these compounds with biological targets can be elucidated, paving the way for the development of novel therapeutic agents (Santana et al., 2020).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate' involves the condensation of 3-(3,4-dimethoxyphenyl)-4-hydroxycoumarin with 4-chlorobenzoic acid in the presence of a coupling agent, followed by esterification with a suitable reagent.", "Starting Materials": [ "3-(3,4-dimethoxyphenyl)-4-hydroxycoumarin", "4-chlorobenzoic acid", "Coupling agent", "Esterification reagent" ], "Reaction": [ "Step 1: Condensation of 3-(3,4-dimethoxyphenyl)-4-hydroxycoumarin with 4-chlorobenzoic acid in the presence of a coupling agent to form the corresponding 4-chlorobenzoate derivative.", "Step 2: Esterification of the 4-chlorobenzoate derivative with a suitable reagent to form the final product, 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate." ] } | |

Numéro CAS |

637749-81-6 |

Formule moléculaire |

C24H17ClO6 |

Poids moléculaire |

436.84 |

Nom IUPAC |

[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl] 4-chlorobenzoate |

InChI |

InChI=1S/C24H17ClO6/c1-28-20-10-5-15(11-22(20)29-2)19-13-30-21-12-17(8-9-18(21)23(19)26)31-24(27)14-3-6-16(25)7-4-14/h3-13H,1-2H3 |

Clé InChI |

FGSWYKNXHQPXFP-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)Cl)OC |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Pyridin-4-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B2687883.png)

![2-{2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-diethylacetamide](/img/structure/B2687887.png)

![3-(3-methoxyphenoxy)-9-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2687889.png)

![5-{[(4-Fluorophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2687900.png)